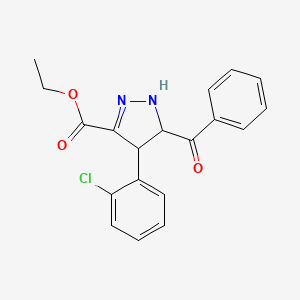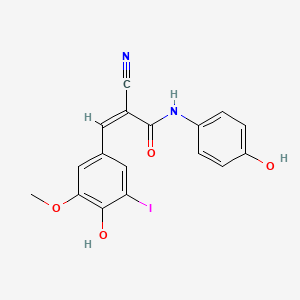![molecular formula C19H16NNaO6S B6035259 sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate](/img/structure/B6035259.png)
sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate, also known as DASPS, is a fluorescent dye that is widely used in scientific research. It is a water-soluble compound that has a high molar absorptivity and quantum yield, making it an ideal tool for fluorescence microscopy and flow cytometry.
作用机制
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate functions as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This fluorescence can be detected and measured using specialized equipment such as a fluorescence microscope or flow cytometer. The mechanism of action of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is based on the interaction between the dye and the target molecule, which causes a shift in the fluorescence emission spectrum.
Biochemical and Physiological Effects:
sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is a non-toxic compound that does not have any known biochemical or physiological effects. It is widely used in live-cell imaging studies, where it is used to label specific molecules and track their movements in real-time. sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate has been shown to have excellent photostability and low cytotoxicity, making it an ideal tool for long-term imaging experiments.
实验室实验的优点和局限性
One of the main advantages of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is its high molar absorptivity and quantum yield, which makes it highly sensitive and allows for low concentrations to be used. It is also water-soluble, which makes it easy to work with in aqueous solutions. However, one limitation of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate is its relatively low photostability compared to other fluorescent dyes. This can be problematic for long-term imaging experiments, where photobleaching can occur over time.
未来方向
There are several future directions for the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in scientific research. One area of interest is the development of new derivatives of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate that have improved photostability and sensitivity. Another area of research is the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in combination with other fluorescent dyes to label multiple targets simultaneously. Finally, there is potential for the use of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate in clinical applications, such as imaging of cancer cells or other disease states.
合成方法
The synthesis of sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate involves the reaction of 9,10-anthraquinone with 1,3-propanesultone and sodium hydroxide. The resulting product is then treated with pentanoyl chloride to form the final compound. This synthesis method has been well-established in the literature and has been optimized for high yields and purity.
科学研究应用
Sodium 1-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-pentanesulfonate has a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry. It is commonly used as a fluorescent probe for labeling proteins, lipids, and nucleic acids in live cells and tissues. It has also been used to study the dynamics of intracellular organelles and membrane trafficking.
属性
IUPAC Name |
sodium;1-[(9,10-dioxoanthracen-1-yl)amino]-1-oxopentane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S.Na/c1-2-6-15(27(24,25)26)19(23)20-14-10-5-9-13-16(14)18(22)12-8-4-3-7-11(12)17(13)21;/h3-5,7-10,15H,2,6H2,1H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORAHASULRZAX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6035196.png)


![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinecarboxamide](/img/structure/B6035223.png)

![{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6035244.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6035249.png)

![1-(3-nitrophenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6035251.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(3-pyridinyloxy)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6035252.png)
![1-{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B6035261.png)
![N-{[1-(2,3-difluorobenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6035267.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6035269.png)
![4-{[(2-chlorophenyl)amino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6035270.png)